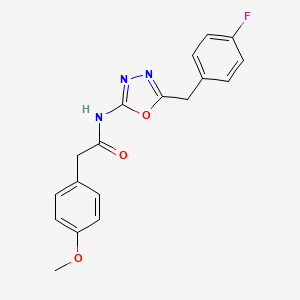

2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a thiophen-2-yl group, which is a sulfur-containing heterocycle . The ethylthio group is a sulfur-containing alkyl group, and the cyclopropyl group is a three-membered carbon ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. The thiophen-2-yl group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, ethylthio, cyclopropyl, and thiophen-2-yl groups. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have shown significant antimicrobial properties. For example, new acylthiourea derivatives demonstrated activity against various bacterial and fungal strains at low concentrations. The antimicrobial activity varied with the substituent type and position on the phenyl group attached to the thiourea nitrogen, indicating the potential for structural optimization for enhanced antimicrobial effects (Limban et al., 2011). Another study highlighted the antipathogenic activity of thiourea derivatives against bacteria in both free and adherent states, showcasing their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Applications

In the realm of anticancer research, a series of substituted benzamides, including compounds with structural similarities to this compound, were synthesized and evaluated against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting the potential for further development in cancer therapy (Ravinaik et al., 2021).

Synthetic Methodologies and Chemical Properties

Research into the synthesis and properties of chemically related compounds has been extensive. Studies have elucidated the crystal structure, provided insights into synthetic pathways, and explored potential applications of these compounds. For example, the crystal structure of a related compound was determined, aiding in understanding the molecular interactions and stability crucial for its biological activity (Sharma et al., 2016). Another study focused on the synthesis of amide and urea derivatives of thiazol-2-ethylamines, showing activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis, indicating the significance of these compounds in medicinal chemistry (Patrick et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSBYMBLCAFPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2605171.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)

![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)